molecular formula C18H18N2O5 B5768938 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5768938
M. Wt: 342.3 g/mol
InChI Key: PBNWGFHTIINNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for various biological and medicinal applications.

Mechanism of Action

The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is not yet fully understood. However, it is believed that this compound may exert its biological effects by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole exhibits significant antioxidant and anti-inflammatory properties. This compound has also been found to possess analgesic effects and may be useful in the treatment of pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in scientific research.

Future Directions

There are several potential future directions for the use of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in scientific research. One possible direction is the development of new fluorescent probes for the detection of various biological molecules. Another potential application is the use of this compound in the development of new drugs for the treatment of pain-related disorders and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various biological and medicinal applications.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a promising compound with unique chemical properties that make it a versatile candidate for various scientific research applications. Its potential use as a fluorescent probe, anti-inflammatory, antioxidant, and analgesic agent has been extensively studied, and further research is needed to fully understand its mechanism of action and potential future applications.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methoxybenzylchloride in the presence of triethylamine and DMF. The resulting intermediate is then subjected to cyclization with the help of acetic anhydride and sulfuric acid, leading to the formation of the final product.

Scientific Research Applications

The unique chemical structure of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has made it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential use as a fluorescent probe for the detection of biological molecules. It has also been investigated for its anti-inflammatory, analgesic, and antioxidant properties.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-13-5-7-14(8-6-13)24-11-17-19-18(20-25-17)12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNWGFHTIINNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

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